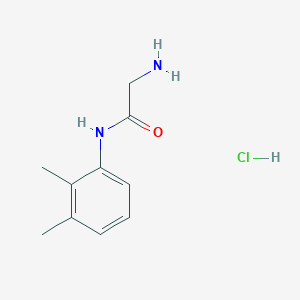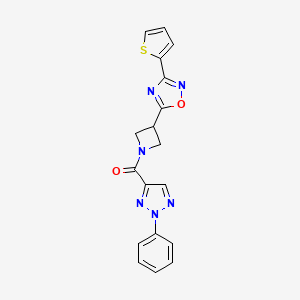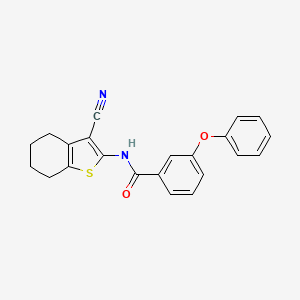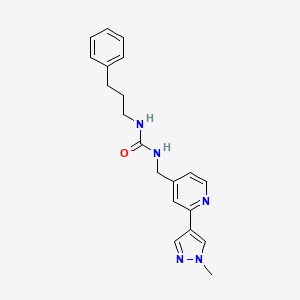![molecular formula C14H19N5O2 B2662898 8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879472-68-1](/img/structure/B2662898.png)
8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .
Synthesis Analysis
The synthesis of purine derivatives often involves complex organic chemistry reactions. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .Molecular Structure Analysis
The molecular structure of this compound would likely involve a purine core, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The sec-butyl group and the three methyl groups would be attached to this core at specific positions.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the electron-rich imidazole motif of purines is often involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, purines are generally water-soluble .Scientific Research Applications
Synthesis and Evaluation for Potential Antidepressant Agents
Researchers synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. One compound demonstrated potential antidepressant effects in animal models, suggesting the relevance of these derivatives in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Antiviral Activity Studies
Another study explored the synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, showing moderate antiviral activity against certain viruses, indicating the compound's potential for antiviral drug development (Kim et al., 1978).
Molecular Docking and Receptor Affinity Analysis
Further research into arylpiperazinylalkyl purine derivatives has highlighted their affinity for serotoninergic and dopaminergic receptors. These studies suggest the compound's utility in investigating neurological disorders and potential therapeutic applications (Zagórska et al., 2015).
Exploration of A3 Adenosine Receptor Antagonists
In-depth SAR studies on imidazo[2,1-f]purinones as A3 adenosine receptor antagonists have been conducted to improve potency and hydrophilicity for potential therapeutic use. These findings could guide the development of new medications targeting adenosine receptors (Baraldi et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7(2)18-8(3)9(4)19-10-11(15-13(18)19)17(5)14(21)16-12(10)20/h7H,6H2,1-5H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPFYIYPOQWCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)

![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)